S-(N,N-Dimethylthiocarbamoyl)thioglycolic acid is a sulfur-containing organic compound that acts as a chain transfer agent (CTA) in reversible addition-fragmentation chain transfer (RAFT) polymerization [, ]. RAFT polymerization is a versatile controlled radical polymerization technique, allowing for the synthesis of well-defined polymers with controlled molecular weight and architecture.
S-(N,N-Dimethylthiocarbamoyl)thioglycolic acid is a chemical compound with the molecular formula and a molecular weight of approximately . This compound is recognized for its unique structural features, which combine a thiocarbamoyl group with thioglycolic acid, enhancing its reactivity and versatility in various chemical applications. It is primarily utilized in organic synthesis and biochemical research due to its ability to modify proteins and other biomolecules.
The synthesis of S-(N,N-Dimethylthiocarbamoyl)thioglycolic acid typically involves two main steps:
The molecular structure of S-(N,N-Dimethylthiocarbamoyl)thioglycolic acid includes:
This structure allows the compound to participate in various chemical reactions due to the presence of multiple reactive sites .
S-(N,N-Dimethylthiocarbamoyl)thioglycolic acid can undergo several types of chemical reactions:
The reactions can yield various products depending on the conditions applied:
The mechanism of action for S-(N,N-Dimethylthiocarbamoyl)thioglycolic acid primarily involves its interaction with proteins and enzymes. It forms covalent bonds with thiol groups in proteins, leading to modifications that can alter protein function and activity. This property is particularly valuable in biochemical research and drug development where protein modification is crucial for understanding biological processes .
The compound has been characterized using various analytical techniques including NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and IR (Infrared Spectroscopy) to confirm purity and structure .
S-(N,N-Dimethylthiocarbamoyl)thioglycolic acid has several applications across different fields:
The identification of S-(N,N-Dimethylthiocarbamoyl)thioglycolic acid as a biologically relevant moiety occurred indirectly through the discovery of PI-8182 (Compound 1), which features this acid as an essential side chain at position 2 of a hydronaphthoquinone pharmacophore, coupled with a thiophene sulfonamide at position 4 [1] [2]. Initial screening against the chymotrypsin-like (CT-L) activity of the 20S proteasome revealed promising inhibitory activity (IC₅₀ = 3.0 ± 1.6 μM), prompting comprehensive synthetic and structure-activity relationship (SAR) studies [2].
Medicinal chemistry efforts established that:
Table 1: Key Hydronaphthoquinone Derivatives Featuring Modified Thioglycolic Acid Moieties
Compound | R Group Modification | CT-L IC₅₀ (μM) | Potency Improvement vs. PI-8182 |
---|---|---|---|
PI-8182 (1) | -S-CH₂-COOH | 3.0 ± 1.6 | Baseline |
15e | Tetrazole isostere | ~0.20 | 15-fold |
15f | Tetrazole isostere | ~0.20 | 15-fold |
15h | Tetrazole isostere | ~0.20 | 15-fold |
15j | Tetrazole isostere | ~0.20 | 15-fold |
29 | Triazole isostere | 0.15 | 20-fold |
Synthetic chemistry challenges in constructing the hydronaphthoquinone scaffold necessitated innovative approaches. Initial routes via halogenated intermediates (e.g., 4a–c) failed due to oxidation complications [1]. Ultimately, efficient pathways were established using:
The ubiquitin-proteasome system regulates protein homeostasis by degrading ubiquitin-tagged proteins, a process critical for cell cycle control, apoptosis, and stress response [1] [2]. Cancer cells exhibit heightened UPS dependency to manage rapid proliferation and evade cell death, making proteasome inhibition a validated anticancer strategy [1] [3]. S-(N,N-Dimethylthiocarbamoyl)thioglycolic acid derivatives exert their anticancer effects through:
The thioglycolic acid component contributes to subunit selectivity within the proteasome. Unlike peptide-based inhibitors (e.g., bortezomib) that may target multiple proteolytic sites (β1, β2, β5), hydronaphthoquinones bearing the S-(N,N-Dimethylthiocarbamoyl)thioglycolic acid motif demonstrate preferential inhibition of CT-L activity (β5 subunit) [1] [3]. This selectivity potentially reduces off-target effects compared to broad-spectrum inhibitors.
Non-peptidic proteasome inhibitors offer advantages over peptide-based agents (e.g., bortezomib, carfilzomib), including improved metabolic stability, oral bioavailability, and reduced off-target protease interactions [1] [3]. S-(N,N-Dimethylthiocarbamoyl)thioglycolic acid-containing inhibitors occupy a distinct niche within this class:
Table 2: Comparative Features of Major Non-Peptidic Proteasome Inhibitor Classes
Inhibitor Class | Representative Compound | Core Pharmacophore | Key Mechanism | Potency (CT-L IC₅₀) |
---|---|---|---|---|
Hydronaphthoquinones | PI-8182 (1) | Hydronaphthoquinone + Thioglycolic acid | Irreversible β5 inhibition | 3.0 µM |
Hydronaphthoquinones | 29 | Hydronaphthoquinone + Tetrazole isostere | Irreversible β5 inhibition | 0.15 µM |
Naphthoquinones | PI-083 (NSC-45382) | Naphthoquinone | Reversible β5 inhibition | Not reported [1] |
β-Lactones | Cepafungin I | Macrocyclic β-lactone | Covalent β2/β5 inhibition | Sub-nanomolar [4] |
Quinoline-based | Not specified | Substituted quinoline | Non-covalent β5 inhibition | Low micromolar [3] |
Critical differentiators include:
Future directions involve exploiting the thioglycolic acid scaffold for subunit-selective inhibitors, particularly targeting the immunoproteasome (relevant in autoimmune disorders and specific cancers), and further optimizing pharmacokinetic properties through structural diversification of the thiocarbamoyl region [1] [3].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8